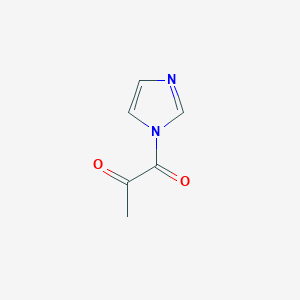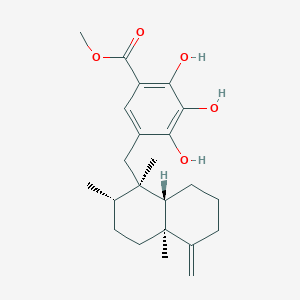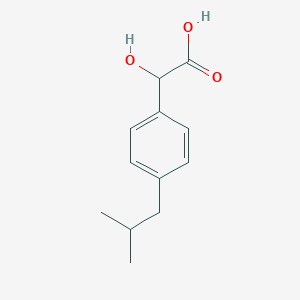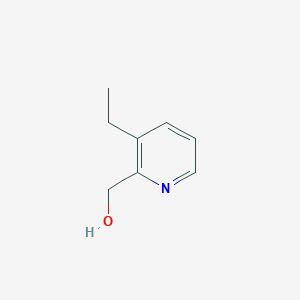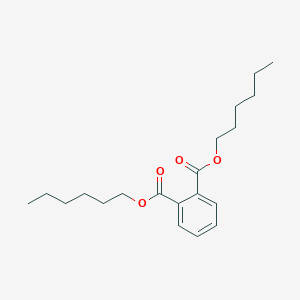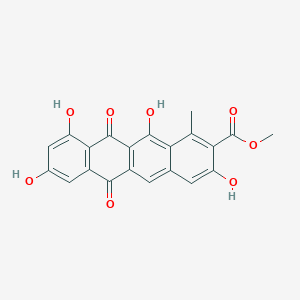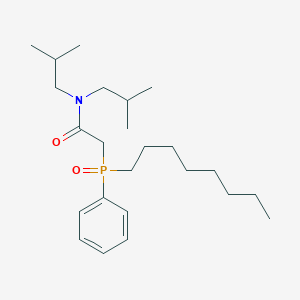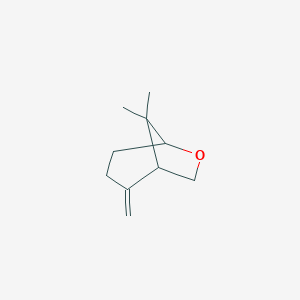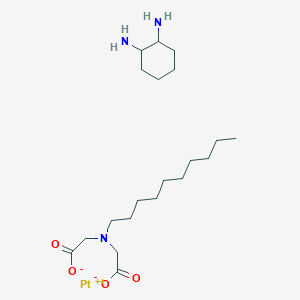
N-Decyl-idp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-idp is a chemical compound that has gained attention in scientific research due to its potential for use in various applications. This compound is a derivative of idp (inosine 5'-diphosphate), a nucleotide that plays a crucial role in cellular metabolism. N-Decyl-idp is synthesized through a multistep process, and its properties and effects have been studied extensively in the laboratory. In
Wirkmechanismus
N-Decyl-idp acts as a G-protein agonist, meaning that it activates G-proteins by binding to them. It does this by mimicking the structure of the natural ligand that binds to the G-protein. Once bound, N-Decyl-idp stabilizes the active conformation of the G-protein, leading to downstream signaling events.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Decyl-idp are dependent on the specific G-protein that it activates. Different G-proteins are involved in various cellular processes, including neurotransmitter release, hormone secretion, and immune responses. Therefore, the effects of N-Decyl-idp will vary depending on the specific G-protein that it activates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Decyl-idp in lab experiments is its selectivity for specific G-proteins. This allows researchers to study the function of individual G-proteins without interfering with the activity of others. However, one limitation of using N-Decyl-idp is its relatively low potency compared to other G-protein activators. This can make it challenging to achieve the desired level of G-protein activation in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-Decyl-idp. One area of interest is the development of more potent G-protein agonists that can be used in a wider range of experiments. Another area of research is the study of the downstream signaling pathways activated by specific G-proteins. This could lead to the development of new drugs that target these pathways for therapeutic purposes. Additionally, the use of N-Decyl-idp in studying G-protein function in vivo is an area of active research. This could provide insights into the role of G-proteins in various physiological processes and diseases.
Synthesemethoden
The synthesis of N-Decyl-idp is a multistep process that involves the reaction of idp with decyl alcohol. The first step involves the protection of the phosphate group of idp to prevent unwanted reactions during subsequent steps. This is achieved by converting the phosphate group to a triisopropylsilyl (TIPS) ester. The next step involves the reaction of idp-TIPS with decyl alcohol in the presence of a catalyst to form the desired product, N-Decyl-idp-TIPS. The final step involves the removal of the TIPS group to yield N-Decyl-idp.
Wissenschaftliche Forschungsanwendungen
N-Decyl-idp has potential applications in various scientific research fields. One of the most promising applications is its use as a biochemical tool to study the function of G-proteins. G-proteins are a family of proteins that play a crucial role in signal transduction pathways. N-Decyl-idp can be used to selectively activate or inhibit specific G-proteins, allowing researchers to study their function in detail.
Eigenschaften
CAS-Nummer |
107241-37-2 |
|---|---|
Produktname |
N-Decyl-idp |
Molekularformel |
C20H39N3O4Pt |
Molekulargewicht |
580.6 g/mol |
IUPAC-Name |
2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C14H27NO4.C6H14N2.Pt/c1-2-3-4-5-6-7-8-9-10-15(11-13(16)17)12-14(18)19;7-5-3-1-2-4-6(5)8;/h2-12H2,1H3,(H,16,17)(H,18,19);5-6H,1-4,7-8H2;/q;;+2/p-2 |
InChI-Schlüssel |
AXMZYAUZJCDBAF-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Kanonische SMILES |
CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Synonyme |
cis-N-decyliminodiacetato-1,2-diaminocyclohexane-Pt(II) N-decyl-IDP N-decyliminodiacetato-1,2-diaminocyclohexane-platinum(II) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




